Cas no 623588-36-3 (tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate)
623588-36-3 structure
Product Name:tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
CAS No:623588-36-3
MF:C12H18BrN3O2S
MW:348.259220600128
CID:956564
PubChem ID:34180719
Update Time:2025-04-19
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Bromo-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
- 4-(5-bromothiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- t-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
- AKOS015943414
- t-Butyl 4-(5-bromo-1,3-thiazol-2yl)piperazine-1-carboxylate
- HW-0200
- tert-butyl 4-(5-bromothiazol-2-yl)piperazine-1-carboxylate
- 623588-36-3
- EN300-12447352
- CS-0145322
- G19605
- SCHEMBL1199336
- DB-110416
- DTXSID70653103
- AUUNARNZCBXEBG-UHFFFAOYSA-N
-
- Inchi: 1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-8-9(13)19-10/h8H,4-7H2,1-3H3
- InChI Key: AUUNARNZCBXEBG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N2CCN(C(=O)OC(C)(C)C)CC2)S1
Computed Properties
- Exact Mass: 347.03044
- Monoisotopic Mass: 347.03031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- PSA: 45.67
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335964-1g |
tert-Butyl 4-(5-bromothiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95%+ | 1g |
$357 | 2022-12-31 | |
| Enamine | EN300-12447352-1.0g |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-12447352-50mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 50mg |
$50.0 | 2023-10-02 | |
| Enamine | EN300-12447352-100mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 100mg |
$77.0 | 2023-10-02 | |
| Enamine | EN300-12447352-250mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 250mg |
$110.0 | 2023-10-02 | |
| Enamine | EN300-12447352-500mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 500mg |
$209.0 | 2023-10-02 | |
| Enamine | EN300-12447352-1000mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 1000mg |
$299.0 | 2023-10-02 | |
| Enamine | EN300-12447352-2500mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 2500mg |
$586.0 | 2023-10-02 | |
| Enamine | EN300-12447352-5000mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 5000mg |
$867.0 | 2023-10-02 | |
| Enamine | EN300-12447352-10000mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 10000mg |
$1286.0 | 2023-10-02 |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
623588-36-3 (tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent